Product packaging for 2,5-Dimethyl-3-(2-methylpropyl)pyrazine(Cat. No.:CAS No. 32736-94-0)

2,5-Dimethyl-3-(2-methylpropyl)pyrazine

Cat. No.: B149183
CAS No.: 32736-94-0
M. Wt: 164.25 g/mol
InChI Key: KEJOEQXAEQCAKT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(2-methylpropyl)pyrazine is an alkylpyrazine compound of significant interest in advanced analytical chemistry and flavor science. Its primary research value lies in its role as a challenging analyte for method development in gas chromatography-mass spectrometry (GC-MS), particularly for the separation and accurate identification of closely related structural isomers, whose nearly identical mass spectra make them difficult to distinguish without robust protocols . This compound serves as a critical reference standard in food chemistry research for mapping the aroma profiles of roasted and baked goods. Studies utilize it to understand the formation of volatile compounds in complex matrices such as roasted pork , baked potato skins , and during the thermal processing of tea, where heterocyclic compounds like pyrazines are key to "roasted" or "nutty" sensory attributes . Furthermore, it is investigated in the study of insect chemical communication and bacterial volatiles, providing insights into biological and ecological interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B149183 2,5-Dimethyl-3-(2-methylpropyl)pyrazine CAS No. 32736-94-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32736-94-0

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,5-dimethyl-3-(2-methylpropyl)pyrazine

InChI

InChI=1S/C10H16N2/c1-7(2)5-10-9(4)11-6-8(3)12-10/h6-7H,5H2,1-4H3

InChI Key

KEJOEQXAEQCAKT-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)CC(C)C)C

Canonical SMILES

CC1=CN=C(C(=N1)CC(C)C)C

Other CAS No.

32736-94-0

Purity

95% min.

Synonyms

2,5-Dimethyl-3-isobutylpyrazine

Origin of Product

United States

Natural Occurrence and Endogenous Production Pathways of 2,5 Dimethyl 3 2 Methylpropyl Pyrazine

Amino Acid Precursors and Condensation Reactions

The fundamental building blocks for the pyrazine (B50134) ring and its substituents are amino acids. Specifically, the formation of 2,5-dimethyl-3-(2-methylpropyl)pyrazine is thought to involve the amino acids leucine (B10760876) and isoleucine, which provide the isobutyl and methyl groups, respectively. researchgate.net The initial step in pyrazine formation is the condensation reaction between an amino group from an amino acid and a carbonyl compound, typically a reducing sugar. perfumerflavorist.com This reaction is a cornerstone of the Maillard reaction. nih.gov

Studies on model systems have shown that the types of pyrazines formed are directly dependent on the specific amino acids present. perfumerflavorist.com For instance, the reaction of dipeptides and tripeptides with glucose has been shown to produce a variety of pyrazines, with the structure of the peptide influencing the final products. nih.govresearchgate.net

Role of Dicarbonyl Intermediates in Pyrazine Formation

A critical stage in the formation of pyrazines is the generation of α-dicarbonyl compounds. These highly reactive intermediates are formed through the degradation of sugars in the Maillard reaction. researchgate.netnih.gov The dicarbonyls then react with amino acids in a process known as the Strecker degradation. nih.gov This degradation leads to the formation of Strecker aldehydes and α-aminoketones. nih.gov

The subsequent condensation of two α-aminoketone molecules is a key step that leads to the formation of a dihydropyrazine (B8608421) intermediate. researchgate.net This intermediate is then oxidized to form the stable aromatic pyrazine ring. The specific side chains of the amino acids involved determine the final substitution pattern on the pyrazine ring.

Enzymatic Transformations and Methylation Mechanisms

In addition to the chemical reactions of the Maillard pathway, specific enzymes play a crucial role in the biosynthesis of pyrazines, particularly in microbial systems. nih.gov For instance, L-threonine has been identified as a precursor for the formation of 2,5-dimethylpyrazine (B89654) in some bacteria, involving an enzymatic reaction catalyzed by L-threonine 3-dehydrogenase. mdpi.comnih.gov

Methylation, the addition of a methyl group, is a key step in forming many pyrazine derivatives. This process can be catalyzed by methyltransferase enzymes, which transfer a methyl group from a donor molecule to an acceptor. nih.govnih.gov While the specific enzymatic methylation mechanisms for this compound are not fully elucidated, the involvement of such enzymes in the biosynthesis of related pyrazines suggests a similar role in its formation. nih.gov

Influence of Environmental and Growth Parameters on Microbial Biosynthesis

The production of pyrazines by microorganisms is significantly influenced by various environmental and growth conditions. nih.gov Factors such as nutrient availability, aeration rates, and the growth phase of the microorganism can dramatically affect the yield and profile of the pyrazines produced. researchgate.net

For example, the availability of specific amino acid precursors in the growth medium is a critical determinant of the types of pyrazines synthesized. nih.gov The pH of the medium also plays a role, with higher pH levels generally favoring pyrazine formation. researchgate.net Furthermore, the concentration of reducing sugars and proteins can impact the Maillard reaction and subsequent pyrazine production. researchgate.net Studies with Bacillus subtilis have shown that different strains exhibit varying capabilities for producing different alkylpyrazines, highlighting the genetic and metabolic diversity among microorganisms. nih.govresearchgate.net

Table 1: Factors Influencing Microbial Pyrazine Biosynthesis

ParameterEffect on Pyrazine Production
Nutrient Availability Presence of specific amino acid precursors (e.g., L-threonine) is crucial for the formation of corresponding pyrazines. nih.gov
pH Higher pH levels tend to facilitate the chemical reactions involved in pyrazine formation. researchgate.net
Aeration Oxygen availability can influence microbial metabolism and, consequently, the production of pyrazine precursors.
Growth Phase Pyrazine production is often linked to specific growth phases of the microorganism.
Precursor Supplementation Adding precursors like L-threonine or acetoin (B143602) to the culture medium can stimulate the production of specific pyrazines. nih.gov

Advanced Methodologies for Chemical Synthesis of 2,5 Dimethyl 3 2 Methylpropyl Pyrazine

Strategies for Pyrazine (B50134) Ring Construction and Functionalization

The formation of the pyrazine ring is a foundational step in the synthesis of 2,5-Dimethyl-3-(2-methylpropyl)pyrazine. Advanced methodologies for this process often involve the strategic condensation of precursors that ultimately form the heterocyclic core.

Self-Condensation Reactions of α-Amino Carbonyl Compounds

A prominent method for pyrazine synthesis involves the self-condensation of α-amino carbonyl compounds. This approach relies on the dimerization of two molecules of an α-amino ketone or aldehyde to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

The reaction is initiated by the nucleophilic attack of the amino group of one α-amino carbonyl molecule on the carbonyl group of a second molecule, forming a Schiff base. This is followed by enolization and subsequent intramolecular cyclization to yield a dihydropyrazine. The final step is an oxidation, which can occur spontaneously in the presence of air or be facilitated by a mild oxidizing agent, to afford the stable pyrazine ring. A biomimetic approach has demonstrated the synthesis of 2,5-disubstituted pyrazines through the dimerization of α-amino aldehydes derived from amino acids. For instance, the hydrogenolysis of Cbz-protected α-amino aldehydes in a suitable solvent can lead to the in situ generation of the reactive aldehyde, which then undergoes dimerization and oxidation in a one-pot reaction to yield the corresponding pyrazine. nih.gov

Cyclocondensation Approaches for Dihydropyrazine Precursors

Cyclocondensation reactions provide a versatile and widely employed route to pyrazine derivatives through the formation of dihydropyrazine precursors. A standard and industrially significant protocol is the condensation of a vicinal diamine, such as ethylenediamine, with an α-dicarbonyl compound. nih.gov This reaction proceeds through the sequential formation of two imine bonds to generate a dihydropyrazine, which is then oxidized to the pyrazine. The choice of the diamine and dicarbonyl precursors allows for the introduction of various substituents onto the pyrazine ring.

Directed Alkylation and Side-Chain Introduction

Once the pyrazine core is formed, the introduction of specific alkyl groups, such as the 2-methylpropyl (isobutyl) side-chain in this compound, is achieved through directed alkylation strategies. These methods offer a high degree of control over the final structure of the molecule.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed, Iron-catalyzed)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrazines. These reactions enable the formation of carbon-carbon bonds between a pyrazine halide (or pseudohalide) and an organometallic reagent.

Palladium-catalyzed reactions, such as the Negishi coupling, have been successfully employed for the alkylation of chloropyrazines. In these reactions, a chloropyrazine is coupled with an organozinc reagent in the presence of a palladium catalyst. This methodology allows for the introduction of a variety of alkyl groups onto the pyrazine ring under relatively mild conditions.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. Iron catalysts can effectively mediate the coupling of aryl and heteroaryl halides with alkyl Grignard reagents. nih.govorganic-chemistry.orgnih.govresearchgate.net This approach is particularly attractive for large-scale synthesis due to the low toxicity and abundance of iron. The reaction typically involves the use of an iron salt, such as iron(II) chloride, and can often be performed without the need for complex ligands.

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Alkylation
Catalyst SystemPyrazine SubstrateAlkylating AgentProductYield (%)
Pd(PPh3)42-ChloropyrazineAlkylzinc reagent2-AlkylpyrazineModerate to Good
FeCl2Aryl Chloride (applicable to Chloropyrazine)Alkyl Grignard ReagentAlkyl-substituted Arene (Alkylpyrazine)Good to Excellent

Dehydrogenative Cross-Coupling Reactions

Dehydrogenative cross-coupling reactions represent an atom-economical and environmentally benign approach to C-C bond formation. These reactions involve the coupling of two C-H bonds, typically with the liberation of dihydrogen as the only byproduct.

Manganese-catalyzed dehydrogenative coupling of 2-amino alcohols has been shown to be an effective method for the synthesis of symmetrical 2,5-disubstituted pyrazines. nih.govacs.orgnih.govelsevierpure.com This reaction proceeds through the initial dehydrogenation of the amino alcohol to an amino aldehyde, which then undergoes self-condensation to form a dihydropyrazine, followed by a final dehydrogenation step to yield the pyrazine. nih.gov The use of earth-abundant and low-toxicity manganese catalysts makes this a highly sustainable method. nih.govacs.orgnih.govelsevierpure.com

Ruthenium-catalyzed dehydrogenative coupling reactions have also been developed for the synthesis of pyrazines from 1,2-diols and ammonia. acs.org In this process, an acridine-based ruthenium-pincer complex catalyzes the reaction, which involves the initial amination of the diol followed by a series of dehydrogenation and condensation steps. acs.org This method offers a direct route to pyrazines from readily available starting materials.

Table 2: Examples of Dehydrogenative Coupling Reactions for Pyrazine Synthesis
CatalystSubstrateProductYield (%)
Manganese Pincer Complex2-Amino-3-phenylpropane-1-ol2,5-Dibenzylpyrazine95
Manganese Pincer Complex2-Amino-4-methylpentane-1-ol2,5-Diisobutylpyrazine80
Ruthenium Pincer Complex1,2-Diols and AmmoniaPyrazine DerivativesGood

Tailored Synthesis from Hydroxy Ketone Precursors and Nitrogen Sources

A tailored approach to the synthesis of substituted pyrazines involves the reaction of α-hydroxy ketones with a nitrogen source, such as ammonium hydroxide. This method allows for the controlled formation of pyrazines with specific substitution patterns.

In a study utilizing 1-hydroxy-acetone as the carbon source and ammonium hydroxide as the nitrogen and base source, an array of pyrazines was synthesized. researchgate.net The reaction conditions, including temperature, time, carbon-to-nitrogen mole ratio, and pH, were optimized to maximize the yield of the desired pyrazine products. By altering the α-hydroxy ketone precursor, for example, to 1-hydroxy-2-butanone or 2-hydroxy-3-butanone, the distribution of pyrazine derivatives can be shifted towards higher molecular weight compounds, demonstrating the tunability of this synthetic route. researchgate.net This method provides a straightforward pathway to various alkylated pyrazines by selecting the appropriate starting materials and controlling the reaction parameters.

Table of Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
Ethylenediamine
2-Chloropyrazine
2-Alkylpyrazine
2-Amino-3-phenylpropane-1-ol
2,5-Dibenzylpyrazine
2-Amino-4-methylpentane-1-ol
2,5-Diisobutylpyrazine
1-Hydroxy-acetone
1-Hydroxy-2-butanone
2-Hydroxy-3-butanone
Ammonium hydroxide
Iron(II) chloride

Stereoselective Synthesis and Enantiomeric Control

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As such, direct enantioselective synthesis to produce a single enantiomer of the final aromatic compound is not applicable. However, the principles of stereoselective synthesis are highly relevant in the broader context of pyrazine chemistry, particularly for the synthesis of related chiral, non-aromatic structures like piperazines or dihydropyrazines, which can serve as valuable synthetic intermediates.

Advanced research has demonstrated the potential for introducing chirality into the pyrazine scaffold through catalytic enantioselective dearomatization. For instance, a copper-catalyzed enantioselective alkynylation of the pyrazine core has been reported to produce 2,3-disubstituted dihydropyrazines. nih.gov This method yields single diastereomers with high enantiomeric excess under mild conditions. nih.gov Such chiral dihydropyrazines are versatile precursors for creating optically active C-substituted piperazines and C₁-symmetric 1,2-diamines, which are prevalent motifs in pharmaceuticals. nih.gov

While these methods have not been specifically applied to the synthesis of this compound, they represent the frontier of pyrazine functionalization. The asymmetric synthesis of chiral building blocks that could, in subsequent steps, be converted to substituted pyrazines is a theoretical approach. For example, an asymmetric aldol reaction could be employed to set stereocenters in a precursor molecule before the pyrazine ring is formed or aromatized. nih.govmdpi.com This indirect approach allows for the principles of enantiomeric control to be applied in the synthesis of complex molecules where the pyrazine moiety is just one component.

Table 1: Methodologies in Asymmetric Pyrazine-Related Synthesis

Methodology Target Scaffold Key Features Reported Enantiomeric Excess (ee) Reference
Copper-Catalyzed Dearomatization Chiral C-substituted Piperazines High yielding, operationally simple, single diastereomers. Up to 99% nih.gov

Optimization of Synthetic Yields and Scalability in Laboratory Protocols

The optimization of synthetic yields and ensuring the scalability of laboratory protocols are critical for the viable production of this compound. Traditional synthesis of alkylpyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-amino ketones. nih.gov While effective at a lab scale, these methods can face challenges in scalability, including side-product formation, harsh reaction conditions, and purification difficulties.

Modern optimization efforts focus on several key parameters: catalyst selection, solvent effects, temperature control, and substrate ratios. For related pyrazine syntheses, manganese pincer complexes have been utilized as catalysts for dehydrogenative coupling routes, offering an alternative to noble-metal catalysts. nih.gov The choice of solvent and base is also crucial; studies on pyrazine-dione synthesis have systematically evaluated these variables to maximize yield. researchgate.net

For industrial-scale production, moving from batch to continuous flow processing offers significant advantages in safety, efficiency, and consistency. nih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of various pyrazine derivatives, demonstrating its potential for scalability. For example, a continuous-flow system was developed for the synthesis of pyrazinamide derivatives, achieving high yields in short reaction times with greener solvents. nih.gov Such a system could be adapted for alkylpyrazine synthesis, potentially improving on traditional batch processes.

Robust strategies for introducing substituents onto the pyrazine ring, such as nickel-catalyzed cross-coupling reactions, can also be optimized for yield and scale. nih.gov A Kumada–Corriu cross-coupling has been used to install an alkyl group onto a 2-chloropyrazine intermediate in 90% yield, showcasing an efficient and high-yielding functionalization step that is amenable to scale-up. nih.govmdpi.com

Table 2: Comparison of Synthetic Protocols for Pyrazine Derivatives

Parameter Traditional Batch Synthesis Optimized Continuous Flow
Catalyst Stoichiometric reagents or heterogeneous catalysts Pincer complexes, Lipozymes
Solvent High-boiling point organic solvents Greener solvents (e.g., tert-amyl alcohol)
Temperature Often high temperatures (120-150°C) Milder temperatures (e.g., 45°C)
Reaction Time Hours to days Minutes to hours
Yield Variable, often moderate Generally higher and more consistent (up to 91.6%)
Scalability Challenging due to heat transfer and mixing issues Readily scalable by extending operation time

| Reference | nih.govacs.org | nih.govresearchgate.net |

Advanced Analytical Techniques for Characterization and Detection of 2,5 Dimethyl 3 2 Methylpropyl Pyrazine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2,5-dimethyl-3-(2-methylpropyl)pyrazine.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound (C₁₀H₁₆N₂), the exact mass can be calculated and compared with the measured mass to confirm its identity. nist.gov The monoisotopic mass of this compound is 164.13135 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, making it an invaluable tool for unambiguous identification.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, further aiding in its characterization. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺165.13863136.7
[M+Na]⁺187.12057145.5
[M-H]⁻163.12407138.0
[M+NH₄]⁺182.16517155.4
[M+K]⁺203.09451143.6
[M+H-H₂O]⁺147.12861129.8
[M+HCOO]⁻209.12955157.4
[M+CH₃COO]⁻223.14520182.9
[M+Na-2H]⁻185.10602142.0
[M]⁺164.13080138.2
[M]⁻164.13190138.2

Data sourced from PubChemLite. m/z refers to the mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR): This technique gives information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, specific chemical shifts and splitting patterns would be expected for the protons on the pyrazine (B50134) ring, the methyl groups, and the isobutyl group.

¹³C-NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum, confirming the carbon skeleton of the compound.

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from other volatile compounds in a complex mixture before its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. In this method, the volatile compounds in a sample are separated in the gas chromatography column based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its identification. nist.govnist.govnist.gov

The NIST WebBook provides a reference mass spectrum for this compound obtained by electron ionization (EI). nist.gov This reference spectrum is crucial for confirming the identity of the compound when analyzing unknown samples. GC-MS has been used to identify pyrazines in various food products, contributing to their volatile profiles.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with human sensory perception. As the separated compounds elute from the GC column, the effluent is split, with one portion going to a detector (like a mass spectrometer) and the other to an olfactometry port, where a trained analyst can sniff the eluting compounds and describe their aroma. This technique is particularly valuable for identifying aroma-active compounds, even those present at very low concentrations that may not be easily detected by instrumental detectors. GC-O would be instrumental in determining the specific aroma contribution of this compound in a complex food or fragrance matrix.

Quantitative Analysis and Trace Detection in Complex Matrices

For the quantitative analysis of pyrazines like this compound in complex matrices such as food and beverages, methods with high sensitivity and selectivity are required. While GC-based methods are common, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has also been developed for the quantification of pyrazines. nih.gov This method offers rapid and direct injection analysis. nih.gov

To achieve accurate quantification, especially at trace levels, stable isotope dilution analysis (SIDA) coupled with GC-MS is often employed. This method involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample as an internal standard. This approach corrects for any sample loss during preparation and analysis, leading to highly accurate and precise quantitative results.

Mechanistic Investigations and Computational Chemistry Approaches to Pyrazine Formation

Theoretical Studies on Reaction Mechanisms (e.g., Density Functional Theory (DFT) applied to Maillard Reaction pathways)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the complex reaction networks of the Maillard reaction. These theoretical studies provide insights into reaction energetics and mechanisms that are often difficult to obtain through experimental methods alone.

DFT calculations have been applied to elucidate the formation of pyrazine (B50134) precursors and the pyrazine ring itself. For instance, studies on the glyceraldehyde and glycine Maillard reaction have used DFT to evaluate the favorability of different pathways leading to the formation of 2,5-dimethyl pyrazine, a core structure related to the target compound. researchgate.net These calculations help in assessing the Gibbs free energy (ΔG°) and activation energy (ΔE°) of various reaction steps, thereby identifying the most probable routes. researchgate.net

Key findings from such theoretical investigations include:

Precursor Formation: Aminoacetones are identified as the most likely precursors for the formation of the pyrazine ring. researchgate.net

Reaction Conditions: The reaction between glyceraldehyde and deprotonated glycine was found to be the most favorable pathway for pyrazine formation in both gaseous and aqueous states. researchgate.net

Role of Oxidation: Oxidation is a critical step in the formation of the final pyrazine structure. researchgate.net

Anomeric Effects: DFT has also been used to study structural characteristics and effects like the anomeric effect in related heterocyclic compounds, providing a deeper understanding of their stability and reactivity. mdpi.com

While direct DFT studies on the formation of 2,5-Dimethyl-3-(2-methylpropyl)pyrazine are not extensively documented in the available literature, the principles derived from studies on simpler alkylpyrazines like 2,5-dimethylpyrazine (B89654) are transferable. The computational models demonstrate that the condensation of α-aminocarbonyl intermediates is a key step, and the nature of the substituents is determined by the initial amino acid and carbonyl precursors.

Precursor/IntermediateRole in Pyrazine Formation (based on DFT studies)Key Insight
α-aminocarbonylsDirect precursors that condense to form dihydropyrazinesIdentified as the most likely precursors for the pyrazine ring. researchgate.net
Deprotonated GlycineReactant with glyceraldehydeFound to be the most favorable reaction pathway for pyrazine formation. researchgate.net
Dihydropyrazine (B8608421)Intermediate compoundFormed from the condensation of two α-aminocarbonyl molecules; subsequently oxidized to pyrazine.

Elucidation of Formation Pathways during Maillard Reaction and Thermal Degradation Processes

The formation of this compound during the Maillard reaction and thermal degradation is a multi-step process involving specific precursors. The structure of the final pyrazine is dictated by the initial reactants, primarily amino acids and reducing sugars.

The general mechanism for alkylpyrazine formation involves the condensation of two α-aminoketone molecules, which are generated from the Strecker degradation of amino acids. researchgate.net The specific alkyl substituents on the pyrazine ring originate from the side chains of the amino acids involved.

For this compound, the formation pathway can be broken down as follows:

Formation of the Dimethylpyrazine Core: The 2,5-dimethyl substitution pattern typically arises from the condensation of amino-hydroxy compounds or specific amino acids like threonine. nih.gov The reaction of sugars with amino acids generates α-dicarbonyl compounds (like pyruvaldehyde and diacetyl) and α-aminoketones. The self-condensation of two molecules of 1-amino-2-propanone (derived from the Strecker degradation of alanine or from sugar fragmentation) leads to 2,5-dimethyl-dihydropyrazine, which is then oxidized to 2,5-dimethylpyrazine.

Introduction of the Isobutyl Group: The 2-methylpropyl (isobutyl) group is derived from the amino acid valine. mdpi.com Through the Strecker degradation of valine, the Strecker aldehyde 2-methylpropanal is formed. mdpi.com

Final Assembly: The formation of the tri-substituted pyrazine likely involves the reaction between an α-aminoketone (e.g., 1-amino-2-propanone) and a more complex α-aminoketone derived from the reaction of an amino acid with the Strecker aldehyde of another amino acid (2-methylpropanal from valine). This complex condensation and subsequent oxidation and rearrangement lead to the final this compound structure.

Thermal processing temperature significantly influences the types of compounds formed. Elevated temperatures facilitate the retro-aldolization of deoxyglucosone, which increases the formation of α-dicarbonyl compounds, thereby promoting the generation of pyrazines.

Precursor Amino AcidResulting Structural MoietyKey Intermediate
Alanine / Threonine2,5-Dimethyl groups1-amino-2-propanone
Valine3-(2-methylpropyl) group2-methylpropanal (Strecker aldehyde) mdpi.com

Formation and Transformation Dynamics in Food Systems and Bioprocesses

Maillard Reaction Pathways and Volatile Pyrazine (B50134) Generation

Pyrazines are hallmark volatile compounds generated during the Maillard reaction, a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated. researchgate.netsci-hub.se This reaction is fundamental to the development of roasted, baked, and nutty flavors in a vast array of thermally processed foods. researchgate.netmdpi.com

The building blocks for alkylpyrazines like 2,5-Dimethyl-3-(2-methylpropyl)pyrazine are primarily amino acids and reducing sugars. researchgate.net The reaction involves the formation of α-aminoketones from the Strecker degradation of amino acids, which then condense to form dihydropyrazines. These intermediates are subsequently oxidized to the stable, aromatic pyrazines. datapdf.com

The specific structure of the resulting pyrazine is determined by its precursors. For instance, the amino acid side chain can be incorporated into the final pyrazine structure. fao.orgnih.gov Studies have shown that leucine (B10760876) and lysine (B10760008) can serve as precursors for the formation of 2,5-dimethyl-3-(3-methylbutyl)-pyrazine, a compound structurally similar to the subject of this article. researchgate.net It is proposed that the isobutyl group in this compound originates from the amino acid leucine.

The kinetics of pyrazine formation are complex and can vary depending on the specific reactants and conditions. For example, the formation of tetramethylpyrazine has been described as following a pseudo-zero-order reaction model, which can shift to a pseudo-first-order model at high concentrations of certain precursors. researchgate.net Peptides, in addition to free amino acids, can also act as precursors, with studies on lysine-containing dipeptides and tripeptides showing significant generation of pyrazines like 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine. nih.gov

Table 1: Key Precursors in Pyrazine Formation

Precursor Type Specific Examples Role in Formation Citations
Amino Acids Leucine, Isoleucine, Valine, Alanine, Lysine, Glycine Provide nitrogen atoms and can contribute alkyl side chains fao.org, researchgate.net
Peptides Lysine-containing dipeptides (e.g., Arg-Lys) Act as precursors, potentially yielding higher pyrazine amounts than free amino acids researchgate.net, nih.gov
Carbonyl Sources Reducing Sugars (e.g., Glucose, Fructose), Dicarbonyls (e.g., 2-oxopropanal) Provide the carbon backbone for the pyrazine ring fao.org, nih.gov

The profile and concentration of pyrazines formed during the Maillard reaction are heavily influenced by several processing parameters.

Temperature and Heating Time: Higher temperatures and longer heating durations generally promote the formation of pyrazines. mdpi.com Research has shown that temperatures exceeding 130°C and roasting times over 25 minutes positively impact the concentration of various methylpyrazines. mdpi.com However, excessively high temperatures can also lead to the degradation of these compounds. beantobarworld.com

pH: The pH of the reaction environment is a critical factor. Neutral to slightly alkaline conditions (around pH 7.0 to 9.0) tend to favor pyrazine formation. researchgate.netcapes.gov.br In one model system, the largest quantities of nitrogen-containing heterocyclic compounds, including pyrazines, were produced from lysine at higher pH levels. researchgate.net

Water Activity (aʷ): Water content significantly affects the reaction pathways. Lowering the water content can enhance the production of certain pyrazines, such as tetramethylpyrazine, in Maillard reaction systems. mdpi.com

Microbial Fermentation and Post-Processing Pyrazine Development

Beyond thermal processing, pyrazines are also key metabolites produced by various microorganisms during fermentation. researchgate.netresearchgate.net This biological pathway is an important source of flavor in fermented foods and is being explored as a "natural" alternative to chemical synthesis. nih.gov

Several bacterial species are known pyrazine producers, including those from the genera Bacillus, Corynebacterium, Pseudomonas, and Paenibacillus. nih.govresearchgate.net Bacillus subtilis, in particular, is renowned for its ability to produce a wide array of alkylpyrazines during the fermentation of soybeans to create products like natto. researchgate.netnih.govnih.gov These bacteria catalyze reactions between amino acids and sugars present in the substrate. researchgate.net

Specific precursors have been identified for microbial pyrazine synthesis. For instance, in Bacillus species, L-threonine is a key precursor for 2,5-dimethylpyrazine (B89654), while acetoin (B143602) is a precursor for tetramethylpyrazine. mdpi.comnih.gov The addition of specific amino acids to the fermentation medium can promote the formation of corresponding pyrazines. researchgate.netjst.go.jp Inoculation of functional microbes, such as specific strains of Bacillus licheniformis, into fermentation starters like Daqu has been shown to enhance the synthesis of pyrazines and other flavor compounds by regulating nitrogen metabolism. mdpi.com

Characterization of Volatile Profiles in Specific Food Products

Alkylpyrazines, including likely this compound, are defining components of the volatile profiles in several food categories.

Chocolate and Cocoa: Pyrazines are indispensable to the characteristic aroma of cocoa and chocolate, developing primarily during the roasting of cocoa beans. beantobarworld.compensoft.net Over 600 volatile components have been identified in chocolate, with pyrazines contributing nutty, roasted, and cocoa-like notes. mdpi.combeantobarworld.com Commonly identified pyrazines include 2,5-dimethylpyrazine, tetramethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine. mdpi.combeantobarworld.comscispace.com The specific pyrazine profile is influenced by the cocoa bean variety, fermentation, and roasting conditions. beantobarworld.compensoft.net

Table 2: Examples of Alkylpyrazines in Various Food Products

Food Product Commonly Identified Alkylpyrazines Associated Flavor Notes Citations
Roasted Cocoa / Chocolate 2,5-Dimethylpyrazine, Tetramethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, 2,3-Diethyl-5-methylpyrazine Nutty, Roasted, Cocoa, Coffee, Earthy beantobarworld.com, mdpi.com, researchgate.net
Fermented Soybeans (Natto) 2,5-Dimethylpyrazine, Tetramethylpyrazine, 2,3,5-Trimethylpyrazine Roasted, Nutty, Baked Potato nih.gov, researchgate.net
Coffee 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine Roasted, Nutty ariellejohnson.com, nih.gov

Undesirable Pyrazine Formation and Off-Flavor Research in Food and Beverages

While often desirable, pyrazines can also be responsible for potent off-flavors in certain products. This is particularly true for methoxypyrazines (MPs), which are structurally related to alkylpyrazines but contain a methoxy (B1213986) group.

Wine: In wine, methoxypyrazines are well-known for imparting "green" or vegetative aromas like green bell pepper, grass, or asparagus. sevenfifty.comwinefolly.com These notes are primarily caused by 3-isobutyl-2-methoxypyrazine (IBMP), which has an extremely low sensory threshold. sevenfifty.comscottlab.com While a hint of these aromas can be a desirable varietal characteristic in grapes like Cabernet Sauvignon and Sauvignon Blanc, high concentrations are widely considered a fault, masking fruit aromas. winefolly.comscottlab.com Other pyrazines have been linked to "corky" or "fungal" taints in wine, sometimes originating from cork stoppers or oak chips. jst.go.jp

Sponge Gourd: Research on microwave-heated sponge gourd identified specific methoxypyrazines as the source of unpleasant aromas. 3-isopropyl-2-methoxypyrazine was found to be responsible for an "unlikeable earthy odor," while 3,5-dimethyl-2-methoxypyrazine contributed a "musty-peanut" off-flavor. jst.go.jpjst.go.jp

Other Products: The earthy and musty notes associated with some pyrazines can be problematic in other contexts as well. 3-isopropyl-2-methoxypyrazine has been identified as causing earthy off-flavors in roasted coffee beans. jst.go.jp This class of compounds has also been implicated as a source of "earthy" and "rotten vegetable" off-odors in drinking water. researchgate.net

Environmental Fate and Degradation Studies of 2,5 Dimethyl 3 2 Methylpropyl Pyrazine

Occurrence in Environmental Contamination Contexts

While specific studies on the environmental contamination of 2,5-dimethyl-3-(2-methylpropyl)pyrazine are limited, the occurrence of related alkylpyrazines has been documented in contexts such as cork stoppers and oak chips used in the wine industry. These compounds can contribute to undesirable "corky" or "earthy" off-flavors in wine.

For instance, 2-methoxy-3,5-dimethylpyrazine (B149192) (MDMP) has been identified as a potent aroma compound found in cork stoppers and oak chips. nih.govresearchgate.net Research has shown that the bacterium Rhizobium excellensis can produce significant amounts of MDMP. nih.govresearchgate.net This suggests a microbial origin for pyrazine (B50134) contamination in these materials. Although not the specific compound of focus, the presence and formation of MDMP in these contexts highlight a potential pathway for other alkylpyrazines, including this compound, to be present as contaminants.

Studies have detected various pyrazines in cork stoppers, which can lead to a "vegetable" odor in wines. researchgate.net The presence of about 40% of untreated natural cork stoppers containing MDMP at concentrations above 10 ng/cork indicates a risk for wine contamination. nih.gov Given that alkylpyrazines share similar chemical properties and can be formed through related microbial or thermal processes, it is plausible that this compound could also be found in these materials.

The following table summarizes the occurrence of a related pyrazine, MDMP, in environmental contexts relevant to food and beverage production.

Contamination ContextCompoundDetected (Yes/No)Notes
Cork Stoppers2-methoxy-3,5-dimethylpyrazine (MDMP)YesCan impart a "corky," "herbaceous," or "dusty" odor to wine. nih.govresearchgate.net
Oak Chips2-methoxy-3,5-dimethylpyrazine (MDMP)YesToasting of oak barrels can significantly reduce MDMP content. nih.govresearchgate.net

Thermal Stability and Pyrolysis Products

The thermal decomposition of copper(II) complexes with pyrazine-2,3-dicarboxylic acid has been studied, showing that the complexes are relatively stable and decompose in multiple stages upon heating. chempap.org While this study does not directly address this compound, it provides insight into the general thermal behavior of pyrazine-containing structures. The final product of the thermal decomposition of these copper complexes was copper(II) oxide. chempap.org

The table below outlines general information regarding the thermal properties of pyrazines.

PropertyGeneral Information for Pyrazines
FormationFormed during heating of food via the Maillard reaction. acs.org
Thermal StabilityGenerally considered thermally stable. chempap.org
PyrolysisSpecific pyrolysis products for this compound are not documented.

Biodegradation Pathways in Natural Environments

There is very little information available on the specific biodegradation of this compound. However, broader studies on pyrazines indicate that some substituted pyrazines can be utilized by bacteria as a sole source of carbon and energy. nih.govconsensus.app While the initial metabolites have been characterized in a few cases, the mechanisms of pyrazine ring cleavage and further degradation pathways are largely unknown and require more investigation. nih.govconsensus.appresearchgate.net

In contrast, the biodegradation of pyridine (B92270), a related nitrogen-containing heterocyclic compound, is better understood. Numerous bacteria isolated from soil and sludge can degrade pyridine and some of its derivatives. tandfonline.com The degradation of many pyridine derivatives often proceeds through hydroxylated intermediates, with the oxygen for this initial hydroxylation step being derived from water. tandfonline.com

Some research suggests that certain substituted pyrazines may be poorly biodegradable under aerobic conditions. researchgate.net However, other studies have shown that pyrazines can be completely biodegradable. researchgate.net For example, a bacterial strain, Bacillus sp. CY, was isolated from soil and found to be capable of degrading the herbicide ZJ0273, which contains a pyrimidine (B1678525) ring structure, under aerobic conditions. proquest.com This indicates that microbial degradation of nitrogen-containing heterocyclic compounds is possible in natural environments.

The antimicrobial properties of some alkylpyrazines have also been explored, suggesting they can interact with and disrupt microbial cell membranes. mdpi.comnih.gov This interaction is influenced by the size and hydrophobicity of the alkyl substituents on the pyrazine ring. mdpi.com

The following table summarizes the current understanding of pyrazine biodegradation.

AspectFindings from Broader Pyrazine and Related Compound Studies
Microbial UtilizationSome bacteria can use substituted pyrazines as a sole carbon and energy source. nih.govconsensus.app
Degradation PathwaysThe mechanism of pyrazine ring cleavage is not well understood. nih.govconsensus.app
Influencing FactorsThe structure of the substituent on the pyrazine ring affects biodegradability. tandfonline.com
Comparison to PyridinePyridine and its derivatives are known to be degraded by soil bacteria, often via hydroxylated intermediates. tandfonline.com
Potential for BiodegradationWhile some pyrazines are poorly biodegradable, others are known to be completely biodegradable. researchgate.net

Concluding Perspectives and Future Directions in 2,5 Dimethyl 3 2 Methylpropyl Pyrazine Research

Identification of Research Gaps and Unexplored Areas

Despite its identification as a crucial semiochemical, a comprehensive understanding of 2,5-Dimethyl-3-(2-methylpropyl)pyrazine remains incomplete. Several key areas warrant further investigation to fully elucidate its chemical and biological profile.

Biosynthesis and Regulation: While the general formation of pyrazines in nature often occurs through the Maillard reaction or microbial pathways, the specific biosynthetic route of this compound is not well-defined. nih.govacs.org Research has shed light on the biosynthesis of simpler alkylpyrazines like 2,5-dimethylpyrazine (B89654), implicating precursors such as L-threonine and enzymes like L-threonine-3-dehydrogenase in organisms like Bacillus subtilis. nih.govnih.govresearchgate.net However, the enzymatic machinery and precursor molecules leading to the formation of the isobutyl side chain in this compound are yet to be identified. Understanding the genetic and environmental factors that regulate its production in organisms like the ant Eutetramorium mocquerysi, where it acts as a trail pheromone, is a significant research gap. nih.gov

Sensory Characterization and Synergistic Effects: The sensory properties of many alkylpyrazines are well-documented, contributing to the aroma of various foods with nutty, roasted, or green notes. thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com However, detailed sensory data, including ortho- and retronasal detection thresholds for pure this compound, are lacking. nih.govmdpi.com In the context of its role as a trail pheromone for Eutetramorium mocquerysi, it was noted that while it was the primary component eliciting trail-following behavior, the potential synergistic or modulatory effects of other pyrazines found in the poison gland secretion could not be investigated. nih.gov This highlights a need for further studies on its sensory perception and its interactions with other volatile compounds.

Expanded Biological Activity Screening: The known biological role of this compound is currently confined to its function as an insect pheromone. nih.gov The broader pyrazine (B50134) class of compounds, however, exhibits a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. tandfonline.comresearchgate.netnih.govmdpi.comchemicalbook.com There is a significant opportunity to screen this compound for similar biological activities. Such studies could uncover novel therapeutic applications for this compound.

Emerging Methodologies for Pyrazine Study and Synthesis

Advances in analytical and synthetic chemistry offer powerful tools to address the existing research gaps and open new avenues for the study of this compound.

Advanced Analytical Techniques: The detection and quantification of pyrazines in complex matrices have been significantly improved with modern analytical methods. Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) provide high sensitivity for volatile compounds and are well-suited for analyzing insect pheromones or trace amounts in food. google.com Furthermore, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a robust method for the analysis of a wide range of pyrazines, offering high accuracy and the ability to separate isomers without the need for derivatization. google.comnih.gov These methods can be pivotal in precisely quantifying this compound in biological and food samples.

Innovative Synthetic Approaches: Traditional chemical synthesis of pyrazines can involve harsh conditions and environmentally unfriendly reagents. researchgate.net There is a growing emphasis on developing "green" and more efficient synthetic routes. This includes one-pot syntheses and the use of more sustainable catalysts. tandfonline.com Of particular interest is the biosynthesis of pyrazines using microbial systems. Strains of Bacillus, Corynebacterium, and recombinant Escherichia coli have been engineered to produce various alkylpyrazines. nih.govnih.govresearchgate.net Applying these biocatalytic and metabolic engineering strategies could lead to a sustainable and scalable production of this compound.

Potential for Novel Applications in Chemical Biology and Material Science

The unique structure of this compound suggests a range of potential applications beyond its current known functions.

Chemical Biology Probes: Its established role as a pheromone makes this compound an excellent candidate for the development of chemical probes to study insect behavior and neurobiology. nih.govmdpi.com Fluorescently labeled analogs could be synthesized to visualize receptor binding and signaling pathways in real-time. Such tools would be invaluable for understanding the molecular basis of chemoreception and social communication in insects.

Pharmaceutical Scaffolds: The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions. nih.govresearchgate.netmdpi.com Given the broad biological activities of other pyrazine derivatives, this compound and its analogs should be explored as potential leads for new drug discovery programs. tandfonline.comresearchgate.netchemicalbook.com Areas of interest could include antimicrobial agents, inspired by the defensive roles of pyrazines in some organisms, and modulators of cellular signaling pathways.

Advanced Materials: Pyrazine derivatives are being investigated for their use in material science. cymitquimica.commaastrichtuniversity.nl Their ability to coordinate with metal ions makes them interesting ligands for the development of catalysts and functional materials. cymitquimica.com Furthermore, the incorporation of pyrazine units into polymers can lead to materials with unique thermal and electronic properties. maastrichtuniversity.nl Research into polyesters containing pyrazine building blocks has revealed interesting thermal behaviors attributed to specific non-classical hydrogen bonding interactions. maastrichtuniversity.nl The specific alkyl substitution pattern of this compound could be exploited to fine-tune the properties of novel polymers and coordination complexes. The potential exists to create new materials for applications in electronics, sensing, or as corrosion inhibitors. sigmaaldrich.com

Q & A

Q. What are the primary synthetic routes for 2,5-Dimethyl-3-(2-methylpropyl)pyrazine in laboratory settings?

Methodological Answer: This compound is synthesized via microbial pathways in bacterial systems, such as those associated with leaf-cutter ants, where symbiotic bacteria produce pyrazines as signaling molecules. Chemical synthesis typically involves alkylation or condensation reactions using pyrazine precursors. For instance, NMR and HRESIMS are critical for structural validation, with key steps including methyl group substitution at specific positions on the pyrazine ring .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantification due to its high sensitivity for volatile pyrazines. For example, in coffee bean studies, GC-MS identified the compound with a detection limit of 0.04 ppb. Nuclear magnetic resonance (NMR) is used for structural confirmation, particularly in distinguishing isomers .

Q. In which natural sources is this compound commonly found, and at what concentrations?

Methodological Answer: It occurs in roasted coffee beans (up to 0.398 relative abundance in light roasts), chili peppers (0.209 relative content in fruit), and microbial volatiles (e.g., Staphylococcus aureus metabolites). Concentration varies with processing: light roasting preserves it, while prolonged thermal exposure degrades it into melanoidins .

Q. What is the olfactory threshold of this compound, and how does it compare to related pyrazines?

Methodological Answer: The olfactory threshold is 800 ppb, significantly higher than structurally similar compounds like 2-Ethyl-3,5-dimethylpyrazine (0.04 ppb). Sensory studies use dynamic headspace sampling coupled with GC-olfactometry to assess its contribution to "nutty" or "green" aromas in food matrices .

Advanced Research Questions

Q. How do environmental factors like temperature and pH influence the stability and degradation of this compound?

Methodological Answer: Stability studies using 1-MCP treatments on chili peppers show that storage at ambient temperature reduces its levels by 50% over 9 days due to oxidation. Controlled atmospheres (low O₂) and pH buffering (6–7) mitigate degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation products like methoxypyrazine derivatives .

Q. What role does this pyrazine play in microbial communication or ecological interactions?

Methodological Answer: In ant-bacterial symbiosis, it functions as an alarm pheromone. In vitro co-culture experiments with Streptomyces species reveal its role in inhibiting fungal competitors. Metabolomic profiling (e.g., UPLC-QTOF-MS) and gene knockout studies are used to map its biosynthetic gene clusters .

Q. How can computational models predict the molecular dynamics and electronic state transitions of this compound?

Methodological Answer: A 24-mode Hamiltonian model simulates electronic excitations (S₁/S₂ states) and vibrational couplings. Multiconfiguration time-dependent Hartree (MCTDH) methods predict UV-Vis spectra, validated against experimental data. Symmetry-adapted basis sets are essential for accurate quantum dynamics .

Q. What experimental approaches elucidate its role in Maillard reaction pathways during thermal processing?

Methodological Answer: Isotopic labeling (e.g., ¹³C-glucose) tracks incorporation into pyrazines during coffee roasting. Time-resolved pyrolysis-GC-MS identifies intermediates like 2,5-dimethylpyrazine. Kinetic modeling (Arrhenius equations) quantifies reaction rates at 150–200°C, revealing competitive pathways with Strecker degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.